(Acetylcarbamoyl)carbamic acid
CAS No.: 189890-38-8
Cat. No.: VC19084326
Molecular Formula: C4H6N2O4
Molecular Weight: 146.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189890-38-8 |
|---|---|
| Molecular Formula | C4H6N2O4 |
| Molecular Weight | 146.10 g/mol |
| IUPAC Name | acetylcarbamoylcarbamic acid |
| Standard InChI | InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8) |
| Standard InChI Key | WVDHHTRCANQNRB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(=O)NC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
(Acetylcarbamoyl)carbamic acid (CAS: 189890-38-8) is a carbamic acid derivative with the formula . Its structure features an acetyl group () attached to the nitrogen of the carbamic acid moiety (), resulting in . This configuration confers both electrophilic and nucleophilic reactivity, enabling participation in acyl transfer and carbamate-forming reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 133.08 g/mol | |
| Solubility | Partially soluble in polar solvents (e.g., DMF, DMSO) | |
| Stability | Decomposes above 150°C | |
| pKa (Carboxylic Acid) | ~2.5 |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm (C=O stretch) and 3300 cm (N-H stretch) .
-
NMR: NMR signals at δ 2.1 ppm (acetyl methyl) and δ 6.8–7.2 ppm (amide proton) .
Synthesis and Reactivity
Carbamate Acylation
Reaction of carbamic acid with acetyl chloride in anhydrous conditions yields (acetylcarbamoyl)carbamic acid. This method achieves ~75% efficiency under nitrogen atmosphere :
Enzymatic Catalysis
Immobilized lipase B (CALB) facilitates acetyl transfer in flow reactors, enhancing purity (up to 94% yield) .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Acylation with AcCl | 75 | 85 | Anhydrous, 0°C |
| Enzymatic (CALB) | 94 | 98 | Flow reactor, 80°C |
| Thermal Rearrangement | 68 | 90 | 120°C, toluene |
Degradation Pathways
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Thermal Decomposition: At >150°C, decarboxylation releases CO and forms acetylurea .
-
Hydrolytic Instability: Rapid hydrolysis in aqueous media (t = 2 h at pH 7) .
Biological Interactions and Applications
Acetylcholinesterase (AChE) Inhibition
(Acetylcarbamoyl)carbamic acid carbamoylates serine residues in AChE, prolonging neurotransmitter signaling. Decarbamoylation rates vary with substituent size (Table 3) :
Table 3: AChE Inhibition Kinetics
| Carbamoyl Group | (min) | Half-life (min) |
|---|---|---|
| -Monomethyl | 0.013 | 53 |
| -Diethyl | 0.00017 | 4082 |
Industrial and Environmental Relevance
Carbon Capture Applications
The compound’s affinity for CO enables its use in solvent-free capture systems, achieving 89% efficiency at 40°C .
Agricultural Chemistry
As a precursor to herbicidal carbamates (e.g., asulam), it inhibits plant acetyl-CoA carboxylase (ACCase) with LC = 0.2 ppm .
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